

BP Fluor 405 NHS Ester: A Technical Guide for Researchers

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Compound of Interest

Compound Name: BP Fluor 405 NHS Ester

Cat. No.: B15556566

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This technical guide provides an in-depth overview of **BP Fluor 405 NHS Ester**, a blue-fluorescent dye widely utilized by researchers, scientists, and drug development professionals for the fluorescent labeling of biomolecules. This document outlines the core principles of the dye, its mechanism of action, key applications, and detailed experimental protocols.

Core Principle

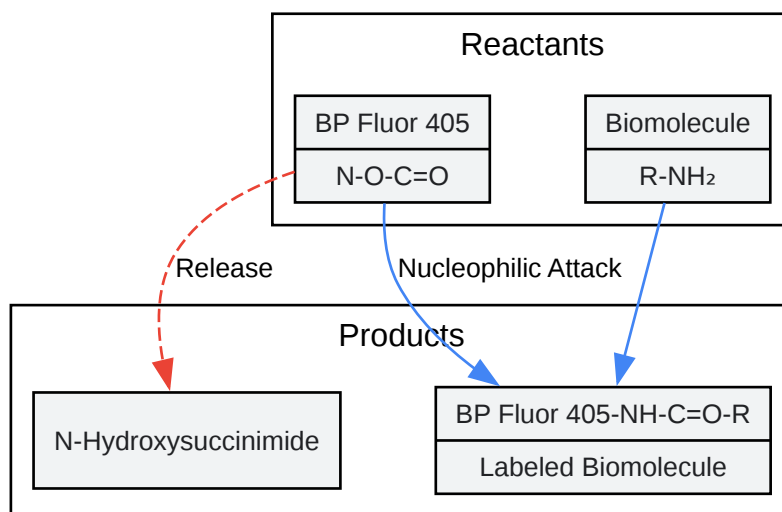
BP Fluor 405 NHS Ester is an amine-reactive fluorescent probe belonging to the class of succinimidyl ester dyes.^{[1][2]} The fundamental principle behind its utility lies in its ability to form stable, covalent amide bonds with primary amino groups present on target biomolecules, such as proteins, amine-modified oligonucleotides, and other amine-containing molecules.^{[1][2][3]} This conjugation reaction results in the stable attachment of the fluorescent BP Fluor 405 moiety to the molecule of interest, enabling its detection and quantification in various biological assays. BP Fluor 405 is a water-soluble dye with fluorescence that is insensitive to pH changes between pH 4 and 10.^{[1][4][5]}

Mechanism of Action

The key to the functionality of **BP Fluor 405 NHS Ester** is the N-hydroxysuccinimide (NHS) ester group. This group is an excellent leaving group that readily reacts with the nucleophilic primary amino groups found on biomolecules, most notably the ϵ -amino group of lysine residues in proteins. The reaction proceeds via a nucleophilic acyl substitution, where the

amino group attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient in a slightly basic buffer, typically at a pH of 8.3-8.5, which ensures that the primary amino groups are deprotonated and thus more nucleophilic.[6]

Figure 1: Reaction Mechanism of BP Fluor 405 NHS Ester



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Caption: Figure 1: Reaction Mechanism of **BP Fluor 405 NHS Ester**.

Quantitative Data

The photophysical properties of BP Fluor 405 make it a valuable tool for fluorescence-based applications. It is optimally excited by the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode.[1][4]

Property	Value	Reference
Excitation Maximum (λ_{ex})	~401-402 nm	[4]
Emission Maximum (λ_{em})	~421-424 nm	[4]
Extinction Coefficient (ϵ)	~29,000 - 35,000 $\text{cm}^{-1}\text{M}^{-1}$	[1][4]
Recommended Laser Line	407 nm (Krypton), 408 nm (Violet Diode)	[1][4]
pH Sensitivity	Insensitive from pH 4 to 10	[1][4][5]
Solubility	Water, DMSO, DMF	[1][4]

Experimental Protocol: Protein Labeling

This protocol provides a general procedure for the covalent labeling of proteins with **BP Fluor 405 NHS Ester**. The optimal dye-to-protein ratio should be determined empirically for each specific application.

Materials

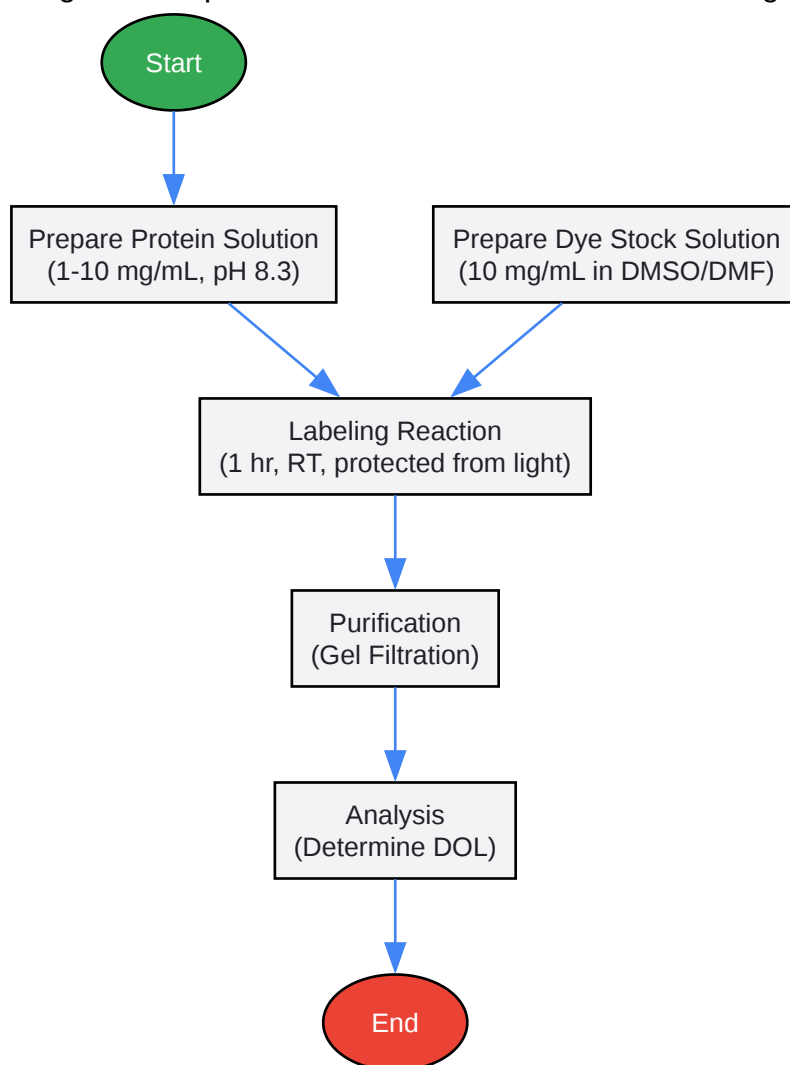
- **BP Fluor 405 NHS Ester**
- Protein of interest in an amine-free buffer (e.g., PBS)
- 1 M Sodium bicarbonate buffer, pH 8.3
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Purification column (e.g., gel filtration)
- Reaction tubes
- Vortexer and centrifuge

Procedure

- Prepare Protein Solution:

- Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
- If the protein buffer is not at the optimal pH, add 1/10th volume of 1 M sodium bicarbonate buffer to adjust the pH to ~8.3.
- Prepare Dye Stock Solution:
 - Immediately before use, dissolve the **BP Fluor 405 NHS Ester** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
- Labeling Reaction:
 - While gently vortexing the protein solution, add the calculated volume of the dye stock solution. A common starting molar ratio of dye to protein is 10:1 to 20:1.
 - Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification:
 - Separate the labeled protein from the unreacted dye and N-hydroxysuccinimide using a gel filtration column or other suitable chromatography method.
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of the dye (~401 nm).
 - Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

Figure 2: Experimental Workflow for Protein Labeling



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Caption: Figure 2: Experimental Workflow for Protein Labeling.

Applications

The bright, stable fluorescence of BP Fluor 405 makes it a versatile tool for a variety of applications, including:

- Flow Cytometry: Its excitation and emission profile is well-suited for multicolor flow cytometry experiments, where it can be used to label antibodies for the detection of cell surface and intracellular antigens.[1][4]
- Fluorescence Microscopy: BP Fluor 405 is used to label proteins and other molecules for visualization in fluorescence microscopy, including super-resolution techniques like STORM (Stochastic Optical Reconstruction Microscopy).[1][4]
- Immunofluorescence: Labeled antibodies can be used for the detection of specific targets in fixed cells and tissues.
- Fluorescent Western Blotting: BP Fluor 405-conjugated secondary antibodies can be used for the detection of proteins on Western blots.

Conclusion

BP Fluor 405 NHS Ester is a robust and reliable tool for the fluorescent labeling of biomolecules. Its amine-reactive chemistry, favorable photophysical properties, and versatility make it an invaluable reagent for researchers in a wide range of disciplines, from basic biological research to drug discovery and development. Proper adherence to labeling and purification protocols will ensure the generation of high-quality fluorescent conjugates for sensitive and specific detection in a multitude of applications.

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References

- 1. BP Fluor 405 Cadaverine, 757156-70-0 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. BP Fluor 405 Acid, 1638784-10-7 | BroadPharm [broadpharm.com]
- 5. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm [broadpharm.com]

- 6. APDye Fluor 405 | Alexa Fluor 405 Equivalent | AxisPharm [axispharm.com]
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